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Compound of Interest

Compound Name:
5-Mercapto-6-azauracil sodium

salt

CAS No.: 20029-35-0

Cat. No.: B1334412

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 6-Azauracil Scaffold: A Privileged Heterocycle
in Medicinal Chemistry
The 6-azauracil core, a 1,2,4-triazine-3,5(2H,4H)-dione, is an aza-analog of uracil where the

carbon atom at the 6-position is replaced by a nitrogen atom. This substitution significantly

alters the electronic and steric properties of the ring, leading to a range of biological activities.

6-Azauracil itself is known to be an antimetabolite, primarily through its conversion to 6-

azauridine-5'-monophosphate (azaUMP), which inhibits orotidylate decarboxylase, a key

enzyme in the de novo pyrimidine biosynthesis pathway. This disruption of nucleotide

metabolism can lead to antiproliferative effects.

The C5 position of the 6-azauracil ring is a critical site for chemical modification. Substituents at

this position can profoundly influence the molecule's interaction with biological targets, its

physicochemical properties, and ultimately its therapeutic efficacy. Understanding the SAR at
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this position is paramount for the rational design of novel and more effective 6-azauracil-based

therapeutic agents.

Comparative Analysis of 5-Substituted-6-Azauracils
The introduction of various substituents at the 5-position of the 6-azauracil ring has led to the

discovery of compounds with a wide spectrum of biological activities. Below is a comparative

analysis based on the type of substituent.

Halogen Substituents
Halogenation at the 5-position is a common strategy in drug design to modulate electronic

properties and lipophilicity.

5-Bromo-6-azauracil: This derivative serves as a versatile intermediate for the synthesis of

other 5-substituted analogs through nucleophilic substitution reactions.[1] While its intrinsic

activity is not extensively reported, its utility in generating libraries of compounds for SAR

studies is significant.

Impact of Halogenation: Generally, the introduction of a halogen atom can increase the

lipophilicity of the molecule, potentially enhancing membrane permeability. The electron-

withdrawing nature of halogens can also influence the acidity of the N1 and N3 protons,

which may affect target binding.

Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups at the 5-position can influence activity through steric

and hydrophobic interactions.

5-Alkyl-6-azauracils: Studies on related 5-alkyluracils have shown that the nature of the alkyl

group can impact antimicrobial activity. For instance, in a series of 5-alkyl-6-(4-substituted-1-

piperazinyl)uracils, the specific alkyl group at the 5-position, in combination with the

substituent on the piperazine ring, was crucial for antibacterial activity.[2]

5-Aryl-6-azauracils: The incorporation of aromatic amines and phenols at the 5-position has

been explored.[1] These bulky substituents can introduce new binding interactions, such as
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pi-stacking, with biological targets. The electronic nature of the substituents on the aryl ring

can further fine-tune the activity.

Nitrogen-Containing Substituents
The introduction of nitrogen-based functional groups can enhance hydrogen bonding potential

and introduce basic centers, which can be critical for target interaction and solubility.

5-Amino-6-azauracil Derivatives: While specific data on 5-amino-6-azauracils is limited in the

provided search results, the broader class of aminouracils is known to be a precursor for

various heterocyclic compounds with therapeutic potential.

5-Nitro-6-azauracil: The nitro group is a strong electron-withdrawing group that can

significantly alter the electronic character of the 6-azauracil ring. In a study on substituted

5,6-dihydro-5-nitrouracils, however, significant antimicrobial activity was not observed

against a panel of bacteria and fungi.[3] This highlights that the electronic effect of a

substituent does not solely determine biological activity and must be considered in the

context of the overall molecular structure and the specific biological target.

Comparative Biological Activity Data
Direct comparative studies across a broad range of 5-substituted-6-azauracils are not readily

available in the public domain. However, we can compile illustrative data from related uracil

series to infer potential SAR trends for 6-azauracils.
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e

5-Alkyl-6-

(4-

substituted

-1-

piperazinyl)

uracils

Ethyl
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al

Micrococcu

s luteus
MIC

Not

specified,

but active

[2]

5-Alkyl-6-

(4-

substituted

-1-

piperazinyl)

uracils

n-Propyl
Antibacteri

al

Micrococcu

s luteus
MIC

Not

specified,

but active

[2]

5,6-

dihydro-5-

nitrouracils

Nitro
Antimicrobi

al

E. coli, S.

aureus, C.

albicans

MIC
Not

significant
[3]

Note: This table is illustrative and highlights the need for more systematic comparative studies

on 5-substituted-6-azauracils.

Experimental Methodologies
The evaluation of the biological activity of 5-substituted-6-azauracils requires robust and

standardized experimental protocols. Below are detailed methodologies for key assays.

Synthesis of 5-Substituted-6-Azauracils: A General
Approach
A common synthetic route to diversify the 5-position of 6-azauracil starts with a halogenated

precursor, typically 5-bromo-6-azauracil.[1]

Protocol: Nucleophilic Substitution of 5-Bromo-6-Azauracil
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Dissolution: Dissolve 5-bromo-6-azauracil in a suitable solvent, such as water or an organic

solvent like ethanol.

Nucleophile Addition: Add the desired nucleophile (e.g., an aromatic amine or phenol) to the

reaction mixture. The stoichiometry will depend on the specific nucleophile.

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a

specified period (e.g., 24 hours). The optimal temperature and reaction time should be

determined for each specific reaction.

Work-up and Purification: After the reaction is complete, cool the mixture. The product may

precipitate and can be collected by filtration. If the product is soluble, an extraction with a

suitable organic solvent may be necessary.

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent to

obtain the pure 5-substituted-6-azauracil derivative.

Characterization: Confirm the structure of the synthesized compound using analytical

techniques such as UV-VIS, IR, and NMR spectroscopy.[1]

Causality Behind Experimental Choices:

The choice of solvent is crucial to ensure the solubility of the reactants and facilitate the

reaction.

Heating under reflux is often employed to increase the reaction rate, especially for less

reactive nucleophiles.

Purification by recrystallization is a standard and effective method for obtaining highly pure

crystalline solids.

Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to determine the cytotoxic

potential of chemical compounds.

Protocol: MTT Cytotoxicity Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-

10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with

5% CO2.

Compound Treatment: Prepare serial dilutions of the 5-substituted-6-azauracil compounds in

cell culture medium. Remove the old medium from the cells and add the medium containing

the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known

anticancer drug).

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72

hours).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours. During this time, viable cells with active metabolism will reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a specific

wavelength (typically between 540 and 590 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

cell viability against the compound concentration and determine the IC50 value (the

concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

The inclusion of both positive and negative (vehicle) controls is essential for validating the

assay results.

Running each concentration in triplicate or quadruplicate allows for statistical analysis and

ensures the reliability of the data.

Evaluation of Antimicrobial Activity: Broth Microdilution
Method
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The broth microdilution method is a standard laboratory technique used to determine the

Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol: Broth Microdilution for MIC Determination

Compound Preparation: Prepare a stock solution of the 5-substituted-6-azauracil compound

in a suitable solvent (e.g., DMSO).

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate

containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a

0.5 McFarland standard) and further dilute it to achieve the final desired concentration in the

wells (e.g., 5 x 10^5 CFU/mL).

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth

control (broth and inoculum without the compound) and a sterility control (broth only).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for

bacteria).

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity).

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Confirmation: The results can be confirmed by plating the contents of the clear wells onto

agar plates to determine the Minimum Bactericidal Concentration (MBC).

Expertise & Experience:

The choice of broth and incubation conditions is critical and depends on the specific

microorganism being tested.

Accurate preparation of the inoculum is crucial for obtaining reproducible results.

Visualizing Structure-Activity Relationships and
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Caption: A typical workflow for the structure-activity relationship study of novel compounds.

Conclusion and Future Directions
The 5-position of the 6-azauracil scaffold is a key determinant of its biological activity. While

various substitutions have been explored, leading to compounds with anticancer, antiviral, and
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antimicrobial potential, a clear and comprehensive picture of the structure-activity relationships

requires more systematic and comparative studies. Future research should focus on the

synthesis and evaluation of diverse libraries of 5-substituted-6-azauracils against a broad panel

of biological targets. The integration of computational approaches, such as quantitative

structure-activity relationship (QSAR) modeling, could further accelerate the discovery of potent

and selective therapeutic agents based on this privileged scaffold. The experimental protocols

and SAR principles outlined in this guide provide a solid foundation for researchers to build

upon in their quest for novel 6-azauracil-based drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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